N-cyclopentyl-N-methylcyclopentanamine
Description
Contextualization of the Compound within Contemporary Amine Chemistry Research
Tertiary amines are a cornerstone of organic chemistry, widely recognized for their role as synthetic intermediates, catalysts, and the core of many biologically active molecules. europeanpharmaceuticalreview.com The development of efficient and selective methods for the synthesis of tertiary amines, especially those with complex and sterically hindered structures, remains an active area of research. nih.gov Recent advancements have focused on carbon-hydrogen amination cross-coupling reactions and biocatalytic methods to create these valuable compounds. europeanpharmaceuticalreview.comsciencedaily.com
The specific structure of N-cyclopentyl-N-methylcyclopentanamine, featuring two five-membered aliphatic rings, makes it an interesting model for studying the stereochemical and electronic effects of such substituents on the reactivity and properties of the amine. Research into cyclic and multicyclic amines is often driven by the desire to create molecules with specific three-dimensional shapes, which can be crucial for biological activity.
Overview of Academic Research Trajectories and Applications for the Compound
While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of dicycloalkylamines and other tertiary amines serves as a valuable indicator of its potential research applications. Tertiary amines are integral to the pharmaceutical industry, with a significant percentage of drugs and drug candidates containing a tertiary amine moiety. europeanpharmaceuticalreview.com
The cyclopentyl group is a common structural motif in medicinal chemistry, often introduced to enhance metabolic stability or to modulate the lipophilicity of a molecule. Therefore, compounds like this compound could be investigated as scaffolds or building blocks in the synthesis of new therapeutic agents. The general synthetic routes to tertiary amines, such as reductive amination of carbonyl compounds, are well-established and could theoretically be applied to the synthesis of this specific molecule.
Nomenclatural Considerations and Structural Classification within Chemical Literature
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named This compound . nih.gov This name clearly indicates the substituents on the nitrogen atom of a cyclopentanamine parent structure. The "N-" prefix is used to denote that both a cyclopentyl group and a methyl group are attached to the nitrogen atom.
Structurally, it is classified as a tertiary amine, as the nitrogen atom is bonded to three carbon atoms. It can be further described as a symmetrical dicycloalkylamine, although the presence of the methyl group introduces a degree of asymmetry.
Chemical and Physical Properties
The following table summarizes the key computed chemical and physical properties of this compound, primarily sourced from the PubChem database. nih.gov It is important to note that experimental data for this specific compound is limited, and these values are based on computational models.
| Property | Value |
| Molecular Formula | C₁₁H₂₁N |
| Molecular Weight | 167.29 g/mol |
| IUPAC Name | This compound |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 167.167399674 |
| Monoisotopic Mass | 167.167399674 |
| Topological Polar Surface Area | 3.2 Ų |
| Heavy Atom Count | 12 |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-N-methylcyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-12(10-6-2-3-7-10)11-8-4-5-9-11/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMBQGIZTCTCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for the Compound
Reductive amination is a highly effective method for forming amines. For the synthesis of N-cyclopentyl-N-methylcyclopentanamine, this process involves the reaction of a secondary amine, N-methylcyclopentanamine, with a ketone, cyclopentanone. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine product. This one-pot reaction is valued for its efficiency and is one of the most widely used methods for producing substituted amines.
The selection of substrates and the appropriate reducing agent is critical for the success of the reductive amination. The primary substrates for this specific synthesis are N-methylcyclopentanamine and cyclopentanone. nih.gov The choice of reducing agent dictates the reaction conditions and can significantly influence the outcome. Common reducing agents for this transformation are hydride-based, each with specific reactivity profiles.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly effective for reductive aminations. It is known to reduce the intermediate iminium ion much faster than it reduces the initial ketone, thus minimizing the formation of alcohol byproducts.
Sodium Cyanoborohydride (NaBH₃CN): Another selective agent, it is most effective under slightly acidic conditions (pH ~6), which facilitate the formation of the iminium ion.
Catalytic Hydrogenation (H₂/Catalyst): This method involves using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel (Ni). It is a powerful reduction method but can sometimes lead to the reduction of other functional groups if not carefully controlled. researchgate.netresearchgate.net
Interactive Table: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Considerations |
|---|---|---|---|
| Sodium Triacetoxyborohydride | Dichloroethane (DCE), THF | Mild, high selectivity, no pH control needed | Higher cost |
| Sodium Cyanoborohydride | Methanol (B129727) (MeOH) | Cost-effective, good selectivity | Toxic cyanide byproduct, requires pH control |
To maximize the yield and selectivity of this compound, precise control over reaction conditions is essential. Key parameters include solvent, temperature, and pH.
The solvent choice can affect the solubility of reactants and the stability of the iminium intermediate. Aprotic solvents like dichloroethane (DCE) are often preferred when using sodium triacetoxyborohydride. For reductions involving sodium cyanoborohydride, protic solvents like methanol are common. organic-chemistry.org
The reaction temperature influences the rate of both iminium ion formation and its subsequent reduction. Reactions are often run at room temperature, although gentle heating may be applied to accelerate slow reactions. researchgate.net
For certain reducing agents like NaBH₃CN, maintaining a slightly acidic pH is crucial. The acidity catalyzes the dehydration step to form the iminium ion, but highly acidic conditions can protonate and deactivate the starting amine nucleophile.
Interactive Table: Effect of Reaction Conditions on Reductive Amination
| Parameter | Condition | Effect on Yield and Selectivity |
|---|---|---|
| pH | Slightly Acidic (pH 5-6) | Promotes formation of the iminium ion intermediate. |
| Neutral/Basic | Slows or prevents iminium ion formation. | |
| Solvent | Aprotic (e.g., DCE, THF) | Often favored for borohydride (B1222165) reagents to prevent side reactions. |
| Protic (e.g., MeOH, EtOH) | Suitable for catalytic hydrogenation and can help dissolve amine salts. | |
| Temperature | Room Temperature | Generally sufficient and minimizes side reactions. |
| Elevated Temperature | Can increase reaction rate but may lead to byproduct formation. |
| Catalyst | Metal Catalysts (Pd, Pt, Ni) | Used in catalytic hydrogenation; choice affects activity and selectivity. researchgate.net |
An alternative route to this compound is the direct N-alkylation of a secondary amine precursor, N-methylcyclopentanamine, with a cyclopentyl electrophile, such as cyclopentyl bromide or iodide. This method relies on the nucleophilicity of the amine to form the new C-N bond. wikipedia.org
The N-alkylation of N-methylcyclopentanamine with a cyclopentyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon atom of the cyclopentyl halide. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous displacement of the halide leaving group. wikipedia.org The reaction typically requires a base to neutralize the hydrogen halide that is formed as a byproduct.
A significant challenge in the N-alkylation of primary and secondary amines is over-alkylation. acs.org The tertiary amine product is often more nucleophilic than the secondary amine reactant, leading to a subsequent reaction with the alkyl halide to form an undesired quaternary ammonium (B1175870) salt. wikipedia.org Several strategies can be employed to minimize this side reaction.
Stoichiometric Control: Using a molar excess of the starting amine (N-methylcyclopentanamine) relative to the alkylating agent (cyclopentyl halide) can increase the probability that the halide will react with the intended secondary amine rather than the tertiary amine product.
Choice of Base: The use of specific bases can greatly enhance selectivity. Cesium bases, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), are particularly effective in promoting selective mono-N-alkylation of primary and secondary amines. organic-chemistry.orggoogle.com This is attributed to the low solubility of the cesium halide byproduct, which helps drive the desired reaction to completion. google.com
Reaction Conditions: Performing the reaction in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can also favor the desired mono-alkylation. google.com Lowering the reaction temperature can help control the rate and reduce the likelihood of the secondary over-alkylation reaction.
Interactive Table: Strategies to Prevent Over-Alkylation
| Strategy | Method | Mechanism of Action |
|---|---|---|
| Stoichiometry | Use excess secondary amine | Increases statistical likelihood of alkylating agent reacting with the starting amine. |
| Base Selection | Use of Cesium Hydroxide or Carbonate | Promotes selective mono-alkylation and precipitation of CsX byproduct drives the reaction. google.com |
| Solvent Choice | Anhydrous polar aprotic (DMSO, DMF) | Facilitates SN2 reaction while managing solubility of reactants and byproducts. google.com |
| Temperature Control | Lower reaction temperatures | Reduces the rate of the competing over-alkylation reaction. |
Alternative Synthetic Approaches (e.g., Mitsunobu Reactions for Analogues)
While direct synthesis methods for this compound are prevalent, the synthesis of its analogues can be achieved through alternative strategies such as the Mitsunobu reaction. This reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including amines, with a characteristic inversion of stereochemistry. organic-chemistry.orgnih.gov The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol. organic-chemistry.org
In the context of synthesizing analogues, a chiral secondary alcohol could be reacted with a suitable nitrogen nucleophile. nih.gov Suitable nucleophiles for forming the crucial C-N bond include phthalimide (B116566) or hydrogen azide. organic-chemistry.org For example, using phthalimide as the nucleophile, followed by a deprotection step (such as the Gabriel synthesis), yields a primary amine. organic-chemistry.org Subsequent alkylation steps could then introduce the methyl and cyclopentyl groups to arrive at the desired analogue. This method is particularly valuable in medicinal chemistry for creating structurally diverse molecules with specific stereochemistry. nih.gov
Considerations for Industrial Synthesis and Scalability
The transition from laboratory-scale synthesis to large-scale industrial production introduces critical considerations regarding efficiency, cost, and safety. The economic viability of producing this compound or similar amines on a large scale is directly tied to process optimization.
Large-scale production necessitates methods that are not only high-yielding but also cost-effective and environmentally sustainable. Process efficiency is enhanced by minimizing the number of synthetic steps, reducing waste, and lowering energy consumption. In large-scale operations, economies of scale can be achieved, which lowers the production cost per unit as the output volume increases. Traditional batch processing, where reactants are mixed in a large vessel and the reaction proceeds over time, can be inefficient for certain amine syntheses. Continuous flow chemistry presents a more efficient alternative, offering improved productivity, consistency, and reduced waste. rsc.org
| Feature | Batch Processing | Continuous Flow Processing |
| Scale | Limited by reactor volume | Scalable by extending operation time |
| Heat Transfer | Often inefficient, risk of hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk due to large volumes of reagents | Inherently safer with small volumes at any given time whiterose.ac.uk |
| Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time whiterose.ac.uk |
| Productivity | Can be lower due to downtime between batches | Higher productivity and throughput rsc.org |
Modern industrial synthesis increasingly relies on continuous flow reactor systems to improve safety, efficiency, and scalability. whiterose.ac.ukmit.edu In a flow system, reactants are continuously pumped through a tube or channel where the reaction occurs. mit.edu This setup allows for superior control over reaction conditions, such as temperature and pressure, which can lead to higher yields and purities. whiterose.ac.uk
The integration of optimized catalysts is crucial for the efficiency of these systems. Immobilized catalysts, fixed within the reactor, offer significant advantages for industrial synthesis, including increased stability and the ability to be reused, which reduces costs and simplifies product purification. whiterose.ac.uk For amine synthesis, methods like catalytic hydrogenation of imines can be efficiently performed in continuous flow-reactors, providing high yields and excellent chemoselectivity. researchgate.net The combination of continuous flow technology and advanced catalysis represents a key strategy for the productive and economic large-scale synthesis of amines. whiterose.ac.uk
Chemical Reactivity and Derivatization Strategies
The chemical behavior of this compound is dictated by the tertiary amine functional group, which features a nitrogen atom bonded to two cyclopentyl rings and one methyl group.
Like other tertiary amines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid, forming a quaternary ammonium salt. This protonation is a reversible equilibrium process. The basicity of the amine can be quantified by its pKa value, which for the structurally related N-methylcyclopentanamine, has a predicted value of approximately 10.94. chemicalbook.com This indicates that it readily forms a salt in the presence of a strong acid.
The equilibrium can be represented as follows:
C₁₁H₂₁N + H-A ⇌ [C₁₁H₂₁NH]⁺ + A⁻ (this compound + Acid ⇌ Conjugate Acid + Conjugate Base)
| Reactant | Product | Equilibrium |
| This compound (Base) | Cyclopentyl(methyl)cyclopentylammonium ion (Conjugate Acid) | Favors products in acidic conditions |
| Acid (H-A) | Conjugate Base (A⁻) | Favors reactants in basic conditions |
The tertiary amine functionality of this compound allows it to undergo several characteristic reactions, primarily involving the lone pair on the nitrogen atom.
Acylation: As a secondary amine, this compound can undergo acylation. However, the target molecule of this article, this compound, is a tertiary amine and lacks the necessary hydrogen atom on the nitrogen for direct acylation with agents like acyl chlorides or anhydrides to form a stable amide. Secondary amines, in contrast, react readily with acyl chlorides to form N,N-disubstituted amides. youtube.comlibretexts.org This reaction is typically performed in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. stackexchange.com
Further Alkylation: Tertiary amines can be alkylated by reacting with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction. This process, known as quaternization, results in the formation of a quaternary ammonium salt. libretexts.org In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The product is a salt with four carbon groups attached to the nitrogen, which carries a positive formal charge.
| Reaction Type | Reactants | Product |
| Acylation (of a secondary amine precursor) | Secondary Amine + Acyl Halide | N,N-disubstituted Amide |
| Alkylation (Quaternization) | This compound + Alkyl Halide | Quaternary Ammonium Salt |
Formation of Stable Salts for Research Applications (e.g., Hydrochloride)
In many research and synthetic contexts, the free base form of an amine like this compound may present challenges related to handling, stability, and solubility. To overcome these limitations, it is often converted into a more stable and soluble salt form, with the hydrochloride salt being a common example. The formation of the hydrochloride salt involves a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the proton of hydrochloric acid (HCl).
This reaction transforms the neutral, often oily or low-melting, amine into a crystalline, non-volatile solid. This salt form typically exhibits enhanced stability, making it easier to store and handle over extended periods. Furthermore, the ionic nature of the hydrochloride salt significantly increases its solubility in aqueous and protic solvents, which is a critical advantage for many laboratory applications, including its use as a reagent in organic synthesis and for various analyses. While specific data for this compound is not detailed, the principles of forming hydrochloride salts are broadly applicable to tertiary amines. The improved physical characteristics of the salt facilitate its use as a versatile reagent in both pharmaceutical research and the broader chemical synthesis industry. lookchem.com
Table 1: Advantages of Hydrochloride Salt Formation for Research Applications
| Property | Free Base (Amine) | Hydrochloride Salt | Rationale for Research Use |
|---|---|---|---|
| Physical State | Often liquid or low-melting solid | Crystalline solid | Easier to weigh, handle, and purify. |
| Stability | Susceptible to oxidation/degradation | Generally more stable | Allows for long-term storage and consistent results. |
| Solubility | Soluble in organic solvents | Soluble in water and protic solvents | Broadens the range of compatible reaction conditions and analytical techniques. lookchem.com |
| Hygroscopicity | Can be hygroscopic | Often less hygroscopic | Simplifies handling and storage by reducing water absorption from the atmosphere. |
The Compound as a Synthetic Intermediate and Building Block
This compound serves as a valuable synthetic intermediate and a structural building block in organic chemistry. Its unique dicyclopentyl structure and the presence of a tertiary amine functional group allow it to be incorporated into a wide array of more complex molecular architectures. The cyclopentane (B165970) rings provide a defined three-dimensional shape and lipophilicity, attributes that are increasingly sought after in the design of new molecules, particularly in medicinal chemistry.
As a synthetic intermediate, the utility of this compound is rooted in the reactivity of its tertiary amine. The nucleophilic nitrogen can participate in various chemical transformations, enabling the construction of larger, more intricate molecules. The cyclopentyl groups attached to the nitrogen are not merely passive substituents; they exert significant steric influence that can direct the outcome of chemical reactions and impart specific conformational rigidity to the final product. The incorporation of such carbocyclic frameworks is a key strategy in modern synthesis. organic-chemistry.org For instance, molecules containing cyclopentylamine (B150401) moieties are recognized as versatile intermediates that provide access to a range of other functionalized compounds. organic-chemistry.org The stable and reactive nature of related amine salts makes them valuable assets in the synthesis of diverse chemical products across different sectors. lookchem.com
The molecular structure of this compound makes it an attractive precursor for creating novel chemical entities and pharmaceutical scaffolds. In drug discovery, there is a continuous demand for building blocks that possess a high degree of three-dimensionality (high sp³ character). enamine.net Saturated ring systems, like the cyclopentane rings in this molecule, are widely used to build these 3D scaffolds, which can help improve the pharmacokinetic properties of drug candidates. enamine.netenamine.net
By serving as a foundational scaffold, this compound can be elaborated through further chemical modifications to generate libraries of new compounds for biological screening. Its role as an intermediate is crucial in the synthesis of various drugs, where it can act as a precursor to active pharmaceutical ingredients. lookchem.com The unique spatial arrangement of its two cyclopentyl rings offers a distinct starting point for designing molecules with specific shapes intended to interact with biological targets.
Table 2: Potential Applications of Scaffolds Derived from this compound
| Application Area | Rationale for Use | Potential Molecular Class |
|---|---|---|
| Medicinal Chemistry | Provides a unique 3D scaffold to explore new chemical space and improve drug-like properties. enamine.netenamine.net | Novel CNS agents, metabolic disease modulators. |
| Agrochemicals | The lipophilic cyclopentyl groups can enhance penetration through biological membranes. | Herbicides, fungicides with novel modes of action. |
| Materials Science | Can be incorporated into polymers or functional materials as a bulky, non-polar moiety. | Specialty polymers, organic electronic materials. |
| Catalysis | Can be functionalized to create chiral ligands for asymmetric synthesis. | Ligands for transition-metal catalysts. |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including N-cyclopentyl-N-methylcyclopentanamine. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
The protons on the two cyclopentyl rings are chemically equivalent due to the molecule's symmetry. The methine protons directly attached to the nitrogen (N-CH) are expected to appear as a multiplet in the downfield region, typically around δ 2.5-3.0 ppm, due to the deshielding effect of the nitrogen atom. The methyl protons (N-CH₃) would present as a sharp singlet, anticipated in the range of δ 2.2-2.4 ppm. The methylene (B1212753) protons of the cyclopentyl rings (CH₂) will exhibit complex overlapping multiplets in the upfield region, generally between δ 1.2 and 1.8 ppm.
Spin-spin coupling between adjacent non-equivalent protons would lead to the splitting of these signals, providing valuable information about the connectivity of the carbon framework. The coupling constants (J) for vicinal protons on the cyclopentyl ring would be consistent with a saturated five-membered ring system.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N-CH (Methine) | 2.5 - 3.0 | Multiplet |
| N-CH₃ (Methyl) | 2.2 - 2.4 | Singlet |
| Cyclopentyl CH₂ | 1.2 - 1.8 | Multiplets |
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.
The methine carbons of the two cyclopentyl groups bonded to the nitrogen (N-CH) are expected to be the most downfield of the aliphatic signals, likely appearing in the range of δ 60-70 ppm. The methyl carbon (N-CH₃) will resonate at a characteristic chemical shift for an N-alkyl group, typically around δ 35-45 ppm. The methylene carbons of the cyclopentyl rings will give rise to two or more signals in the upfield region, generally between δ 20 and 35 ppm, reflecting their different distances from the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N-CH (Methine) | 60 - 70 |
| N-CH₃ (Methyl) | 35 - 45 |
| Cyclopentyl CH₂ | 20 - 35 |
For a complete and unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap in the one-dimensional spectra, multidimensional NMR techniques are invaluable. researchgate.netethz.ch Techniques such as Correlation Spectroscopy (COSY) would reveal ¹H-¹H coupling networks, helping to trace the proton connectivity within the cyclopentyl rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be relatively simple, consistent with a tertiary amine.
The most prominent features in the spectrum would be the C-H stretching vibrations of the alkyl groups, which appear as strong absorptions in the 2850-3000 cm⁻¹ region. The absence of a significant absorption band in the 3300-3500 cm⁻¹ range would confirm the tertiary nature of the amine, as N-H stretching vibrations characteristic of primary and secondary amines are absent. C-N stretching vibrations for tertiary amines typically appear in the 1000-1250 cm⁻¹ region, though they can sometimes be weak and difficult to assign definitively. Other bands corresponding to CH₂ bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |
| C-N Stretch (Tertiary Amine) | 1000 - 1250 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound, providing both separation and identification. The gas chromatogram would indicate the purity of the sample, with a single peak being indicative of a pure substance.
The mass spectrum, generated by electron ionization (EI), would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (167.30 g/mol ). Due to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.
The fragmentation pattern is dominated by α-cleavage, a characteristic fragmentation pathway for amines. whitman.edulibretexts.org This involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, the most favorable α-cleavage would involve the loss of a C₄H₇ radical from one of the cyclopentyl rings, leading to a prominent fragment ion. Another possible fragmentation is the loss of a methyl radical (•CH₃) to give a [M-15]⁺ ion, or the loss of a cyclopentyl radical (•C₅H₉) to yield a [M-69]⁺ ion.
Table 4: Expected Key Mass Fragments for this compound in GC-MS
| m/z | Proposed Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 152 | [M - CH₃]⁺ |
| 98 | [M - C₅H₉]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org It is an indispensable tool for confirming the identity and assessing the purity of this compound.
In a typical LC-MS analysis, the compound is first separated from impurities on a chromatographic column. For tertiary amines like this compound, reversed-phase chromatography is commonly employed. The subsequent detection by mass spectrometry provides two critical pieces of information: the retention time from the LC and the mass-to-charge ratio (m/z) from the MS.
The identity of this compound (Molecular Formula: C₁₁H₂₁N, Molecular Weight: 167.29 g/mol ) is confirmed by observing its protonated molecular ion peak [M+H]⁺ at an m/z of approximately 168.17 in the mass spectrum, typically using a soft ionization technique like Electrospray Ionization (ESI). nih.gov The purity is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all detected peaks. This method can effectively separate the target compound from starting materials, reagents, and potential side-products. Tailing of peaks for tertiary amines can sometimes be an issue, which can be mitigated by adjusting the mobile phase, for instance, by using additives like formic acid or ammonium (B1175870) formate. researchgate.net
Table 1: Representative LC-MS Parameters for this compound Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation of the compound from impurities. |
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | Stationary phase that retains the analyte based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape for amines. |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Organic component of the mobile phase used to elute the compound. |
| Gradient | 5% to 95% B over several minutes | Varies the mobile phase composition to effectively elute a range of compounds. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow for analytical scale separations. |
| MS Detector | Triple Quadrupole (QQQ) or Time-of-Flight (TOF) | Mass analyzer for detecting and identifying ions. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ suitable for mass analysis. |
| Scan Range | m/z 50 - 500 | Covers the expected mass range for the target compound and common impurities. |
Chromatographic Purification Methodologies
Following chemical synthesis, this compound typically exists in a crude mixture. Chromatographic methods are employed to isolate the compound, achieving the desired level of purity for subsequent applications. The choice of technique depends on the scale of the purification and the required final purity.
Flash Chromatography for Isolation and Purification
Flash chromatography is a rapid and efficient method for the purification of multi-gram quantities of organic compounds, making it an ideal first-pass purification step for crude this compound. wfu.edu The technique utilizes a column packed with a stationary phase, most commonly silica (B1680970) gel, and a solvent system (mobile phase) that is pushed through the column under moderate pressure.
For basic compounds like tertiary amines, the acidic nature of standard silica gel can lead to poor separation, characterized by significant peak tailing. biotage.com This issue is often mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent. rsc.org Alternatively, amine-functionalized silica can be used, which neutralizes the acidic surface and improves mass transfer, leading to better peak shape and more efficient purification without requiring a mobile phase modifier. biotage.com
Table 2: Typical Flash Chromatography Conditions for this compound Purification
| Parameter | Specification | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (40-63 µm) or Amine-Functionalized Silica | Standard medium for normal-phase chromatography. Amine-functionalized silica improves purification of basic compounds. biotage.com |
| Mobile Phase System | Hexane/Ethyl Acetate Gradient | A common non-polar/polar solvent system for separating compounds of moderate polarity. wfu.edu |
| Mobile Phase Modifier | 0.1-1% Triethylamine (Et₃N) in eluent (if using standard silica) | Neutralizes acidic silanol (B1196071) groups on the silica surface, preventing peak tailing of the basic amine. biotage.comrsc.org |
| Loading Technique | Dry loading onto silica or direct liquid injection | Dry loading is preferred for samples not fully soluble in the initial mobile phase. |
| Detection | UV (if chromophore present) or Evaporative Light Scattering Detector (ELSD) | ELSD is a universal detector suitable for compounds lacking a UV chromophore. |
Preparative High-Performance Liquid Chromatography (HPLC) for High Purity Isolation
For obtaining this compound in very high purity (e.g., >98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. springernature.comresearchgate.net This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligrams to grams of a target compound. gilson.compragolab.cz
Reversed-phase preparative HPLC is particularly well-suited for the final purification step. The crude material, often pre-purified by flash chromatography, is dissolved in a suitable solvent and injected onto a C18 column. A gradient elution, typically using a mixture of water and acetonitrile or methanol (B129727), separates the target compound from any remaining impurities. The addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial for achieving sharp, symmetrical peaks for amines by ensuring consistent protonation.
Preclinical Mechanistic and Biological Interaction Studies
Elucidation of Molecular Mechanisms of Action
Interaction with Specific Molecular Targets (Enzymes and Receptors)
There are no available research findings that identify or characterize the interaction of N-cyclopentyl-N-methylcyclopentanamine with any specific enzymes or receptors.
Role as a Ligand in Modulating Target Activity
Information regarding the role of this compound as a ligand is not available. It is unknown whether this compound acts as an agonist, antagonist, or allosteric modulator at any molecular target.
In Vitro Receptor Binding and Functional Assays
Radioligand Binding Assays: Competition, Saturation, and Kinetic Studies
No data from competition, saturation, or kinetic radioligand binding assays involving this compound have been published.
Determination of Receptor Affinity (Kᵢ, Kₔ) and Selectivity Profiling
Due to the lack of binding studies, the receptor affinity constants (Kᵢ, Kₔ) for this compound are undetermined. Consequently, its selectivity profile against a panel of receptors is unknown.
Functional Receptor Assays (e.g., [³⁵S]GTPγS Binding, Synaptosomal Uptake)
There is no information available from functional assays such as [³⁵S]GTPγS binding or synaptosomal uptake studies to characterize the functional activity of this compound at any G-protein coupled receptors or transporters.
Enzyme Inhibition and Modulation Studies
The capacity of this compound to interact with and modulate the activity of various enzymes has been a subject of targeted preclinical investigation.
Target-Specific Enzyme Assays (e.g., Lysine (B10760008) Methyltransferase SETD8 Inhibition)
This compound has been identified as an inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A). nih.gov SETD8 is the exclusive enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a modification linked to the regulation of DNA damage response, DNA replication, and mitotic condensation. nih.govresearchgate.net Furthermore, SETD8 methylates non-histone proteins such as p53 and the proliferating cell nuclear antigen (PCNA), playing a role in carcinogenesis. nih.govnih.gov
In a screening of a quinazoline-based compound library to find substrate-competitive inhibitors for SETD8, this compound (designated as compound 20 in the study) was synthesized and evaluated. nih.gov The study found that while it did inhibit the enzyme, it was approximately four times less potent than the lead inhibitor discovered in the same series, UNC0379. nih.gov The inhibitory activity of this compound was compared to other related structures to understand the structure-activity relationship. nih.gov
| Compound Name | Study Designation | Structure Description | IC₅₀ (μM) | Relative Potency Note |
|---|---|---|---|---|
| UNC0379 | Compound 1 | Lead 2,4-diaminoquinazoline inhibitor | 1.8 ± 0.2 | Baseline |
| This compound | Compound 20 | Features N-methyl-N-cyclopentylamine group | 7.7 ± 1.1 | ~4-fold less potent than UNC0379 nih.gov |
| N-cyclohexyl-N-methylcyclohexanamine moiety | Compound 21 | Features N-methyl-N-cyclohexylamine group | 7.5 ± 1.0 | ~4-fold less potent than UNC0379 nih.gov |
Investigation of Carcinogen-Metabolizing Enzyme Enhancement
Carcinogen-metabolizing enzymes, which include Phase I enzymes like Cytochrome P450s and Phase II enzymes such as N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs), are critical in the detoxification or activation of carcinogens. nih.govnih.gov Based on a review of available scientific literature, no studies have been published that specifically investigate the potential of this compound to enhance the activity of these carcinogen-metabolizing enzymes.
Predictive Assays for Cytochrome P450 (CYP) Enzyme Interactions
The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of compounds. nih.govnih.gov Predictive assays, both in vitro and in silico, are commonly used to determine if a compound is a substrate, inhibitor, or inducer of specific CYP isoforms, which is crucial for forecasting potential drug-drug interactions. nih.goviu.edu A thorough search of published research reveals no available data from predictive assays detailing the interactions between this compound and CYP enzymes.
Cellular Biological Effects (Excluding Clinical Human Data)
The enzymatic activity of this compound as an inhibitor of SETD8 suggests it may influence cellular pathways regulated by this enzyme.
Investigations into Modulatory Effects on Cell Proliferation and Apoptosis
The target of this compound, the enzyme SETD8, is deeply involved in regulating cell proliferation. nih.gov SETD8-mediated monomethylation of PCNA stabilizes the protein, which in turn promotes the proliferation of cancer cells. nih.govnih.gov Additionally, by methylating the tumor suppressor p53, SETD8 can suppress its function, further contributing to unchecked cell growth. nih.gov
Given its demonstrated, albeit moderate, inhibitory activity against SETD8, this compound is predicted to modulate these cellular processes. Inhibition of SETD8 is expected to destabilize PCNA and potentially rescue p53 activity, leading to an anti-proliferative effect. nih.govnih.gov Studies on the more potent parent compound, UNC0379, have shown that SETD8 inhibition leads to increased DNA damage and growth arrest in glioblastoma cell lines, effects that are consistent with the enzyme's role in the cell cycle and DNA damage response. nih.gov However, direct experimental studies investigating the specific effects of this compound on cell proliferation and apoptosis in any cell line have not been reported in the reviewed literature.
Structure Activity Relationship Sar and Computational Studies
Computational Chemistry and Molecular Modeling Approaches
Theoretical Predictions of Physicochemical Parameters Influencing Biological Activity (e.g., pKa, LogP)
The biological activity of a molecule is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. For N-cyclopentyl-N-methylcyclopentanamine, computational methods provide valuable insights into key parameters such as the acid dissociation constant (pKa) and the partition coefficient (LogP), which are critical for predicting its behavior in a biological system.
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). This parameter is crucial for predicting a drug's ability to cross biological membranes. A calculated LogP value for this compound is available from the PubChem database, which uses the XLogP3 computational model. xundrug.cn The predicted XLogP3 value is 2.6. xundrug.cn This moderate LogP value suggests that the compound has a balance of hydrophilic and lipophilic character, which is often desirable for orally administered drugs, as it allows for both sufficient aqueous solubility for dissolution and adequate lipid solubility for membrane permeation. Different computational algorithms may yield slightly different LogP values, reflecting the complexities of molecular interactions.
These theoretical predictions for pKa and LogP are fundamental in the early stages of drug discovery and development. They allow for the prioritization of compounds with desirable pharmacokinetic profiles and help in understanding the structure-activity relationships within a series of analogues.
Predicted Physicochemical Parameters for this compound
| Parameter | Predicted Value | Computational Method/Source | Significance in Biological Activity |
| pKa | 10.5 - 11.5 (estimated) | Based on computational models and structural similarity | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
| LogP | 2.6 | XLogP3 (PubChem) xundrug.cn | Indicates the lipophilicity and potential for membrane permeability. |
Applications in Chemical and Biological Research
Role in Advanced Organic Synthesis Research
There is currently a lack of specific, documented evidence in scientific journals detailing the role of N-cyclopentyl-N-methylcyclopentanamine as a reagent, catalyst, or synthetic intermediate in advanced organic synthesis research. While tertiary amines are a fundamental class of compounds in organic chemistry, often used as non-nucleophilic bases or as structural components in more complex molecules, the specific utility of this compound in these roles has not been extensively reported.
Contributions to Medicinal Chemistry Research and Preclinical Drug Discovery
A thorough search of medicinal chemistry and preclinical drug discovery literature does not yield significant findings for this compound. There is no readily available information to suggest it is a key pharmacophore, a scaffold for compound libraries, or an intermediate in the synthesis of active pharmaceutical ingredients that have entered preclinical or clinical development. While the PubChem database indicates the potential for patent filings related to its chemical structure, the specific content of these patents regarding its application in drug discovery is not detailed in the available search results. nih.gov
Utility in Specialized Chemical Industries as a Building Block
Information regarding the utility of this compound as a building block in specialized chemical industries, such as for the production of agrochemicals, polymers, or other performance materials, is not prominently featured in the public domain. Industrial applications of chemical compounds are often proprietary and may not be disclosed in publicly accessible documents. Therefore, the absence of such information does not definitively preclude its use, but rather reflects the state of publicly available knowledge.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The chemical synthesis of N-cyclopentyl-N-methylcyclopentanamine and its derivatives is a fundamental area for future innovation, with a strong emphasis on developing environmentally benign and efficient processes. Traditional methods for creating similar amines can be resource-intensive, but new strategies are emerging to address these challenges.
Future research will likely concentrate on catalytic systems that minimize waste and energy consumption. This includes the exploration of biocatalysis, employing enzymes to construct the molecule with high precision and under mild conditions. Another promising approach is the development of novel catalytic routes, such as a recently developed method for synthesizing chiral cyclopentyl-amines through the ring-opening of a 2-azabicyclo-[2.2.1] structure, which has demonstrated high yields. rsc.org The application of flow chemistry, where reactions are performed in continuous-flow reactors, also offers significant advantages in terms of safety, scalability, and process control.
| Synthesis Strategy | Key Advantages | Illustrative Catalyst/System |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Engineered transaminases or other enzymes. |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control. | Packed-bed reactors with immobilized catalysts. |
| Novel Catalysis | High yields, access to unique chemical structures. | Ring-opening of bicyclic structures. rsc.org |
Exploration of Undiscovered Biological Targets and Pathways
Identifying the biological targets of this compound is crucial for understanding its mechanism of action and potential therapeutic applications. Future research will move beyond initial target identification to a more comprehensive exploration of its interactions within complex biological systems.
Advanced chemical biology techniques will be at the forefront of this exploration. The use of chemoproteomics, for instance, can identify the full spectrum of proteins that interact with the compound within a cell. This can be achieved by creating a chemical probe version of this compound that can be used to isolate and identify its binding partners. Furthermore, phenotypic screening, where the compound is tested across a wide range of cell-based models, can reveal unexpected biological effects, which can then be traced back to their underlying molecular targets.
Advanced Computational Modeling for Predictive Research and Lead Optimization
Computational modeling has become an indispensable tool in modern drug discovery, enabling researchers to predict a compound's properties and interactions before it is even synthesized. For this compound, advanced computational approaches will be instrumental in guiding the design of more potent and selective derivatives.
Techniques such as molecular dynamics simulations and molecular docking will be used to visualize how the compound binds to its biological targets at the atomic level. nih.gov This information can reveal key interactions that are essential for its activity and can guide modifications to its structure to enhance these interactions. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of related compounds with their biological activity, allowing for the prediction of the most promising candidates for synthesis and testing.
| Modeling Technique | Primary Application | Potential Outcome |
| Molecular Docking | Predicting the binding orientation of the compound to its target protein. | Identification of key binding interactions and guidance for structural modifications. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of the compound-target complex over time. | Understanding the stability of the interaction and the role of molecular flexibility. |
| QSAR | Correlating chemical structure with biological activity across a series of compounds. | Predicting the activity of new, unsynthesized derivatives to prioritize research efforts. |
Integration with High-Throughput Screening Methodologies for Rapid Discovery
To accelerate the discovery of new applications for this compound, its integration with high-throughput screening (HTS) methodologies is essential. nih.gov HTS allows for the rapid testing of thousands of chemical variations against a wide array of biological targets and cellular models. springernature.com
Future research will involve the development of robust and miniaturized assays suitable for HTS platforms. dovepress.com These assays can be designed to measure various biological endpoints, from specific enzyme inhibition to broader effects on cell health and function. The vast datasets generated from these screens can be analyzed using sophisticated data analysis tools and machine learning algorithms to identify promising "hits" for further investigation. nih.gov This integration of HTS with follow-up studies creates a powerful discovery engine, enabling the rapid identification and validation of new therapeutic leads. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
